2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate has been discussed in various studies. For instance, a nickel-catalyzed reductive 2-pyridination of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) via selective C(sp2)–S bond cleavage of the sulfone has been demonstrated . Another study describes a robust carbonyl gem-difluoroolefination reagent, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), which could be relevant to the synthesis of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate .Scientific Research Applications
Medicinal Chemistry and Drug Design
The incorporation of fluorine atoms or fluorinated functional groups significantly impacts the physical, chemical, and biological properties of molecules. The -CHF₂ group, found in our compound, has garnered attention due to its bioisosteric relationship with carbonyl or oxygen atoms. Researchers have explored its potential as a lipophilic bioisostere, influencing intramolecular interactions and conformational preferences. In drug design, the difluoromethylene linkage serves as an attractive structural motif, offering novel possibilities for bioactive compounds .
Agrochemistry and Pesticide Development
The -CHF₂ group’s unique properties extend to agrochemical applications. By introducing this moiety into heteroaromatic molecules, researchers aim to enhance the efficacy of pesticides. The bioisosteric relationship with other functional groups allows for innovative pesticide design, potentially improving crop protection and yield .
Materials Science and Surface Modification
Surface modification plays a crucial role in materials science. The -CHF₂ group’s lipophilicity and hydrogen bond-donating ability make it an intriguing candidate for functionalizing surfaces. Researchers explore its use in coatings, adhesives, and other materials to enhance properties like water repellency, chemical resistance, and adhesion .
Catalysis and Organic Synthesis
Difluoromethylation reactions have gained prominence in organic synthesis. Researchers have developed methods for introducing the -CHF₂ group into various substrates, enabling the synthesis of complex molecules. These reactions often rely on lithiated bases and electrophilic trapping, leading to diverse difluoroalkylated products .
Fluorine-Containing Building Blocks
Our compound provides a valuable building block for constructing more elaborate fluorinated molecules. By selectively functionalizing the -CHF₂ group, chemists can access a library of difluoroalkylated pyridines. These intermediates serve as versatile starting materials for further synthetic transformations .
Bioisosteric Replacement Strategies
In drug discovery, bioisosteric replacements aim to improve drug properties while maintaining similar interactions with biological targets. The -CHF₂ group’s resemblance to other functional groups allows for strategic replacements. Researchers explore its use as a bioisostere for hydroxy, sulfanyl, and amino groups, potentially enhancing drug efficacy and safety profiles .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NOS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWPPCZUQNIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC(F)F)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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